molecular formula C21H12FN3O3 B2499746 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-76-3

7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2499746
CAS No.: 886142-76-3
M. Wt: 373.343
InChI Key: UJJVPGBFMQTSQB-UHFFFAOYSA-N
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Description

7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromenopyrrole-dione core substituted with fluorine at position 7 and pyridyl groups at positions 1 and 2.

Properties

IUPAC Name

7-fluoro-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FN3O3/c22-13-6-7-15-14(10-13)19(26)17-18(12-4-3-8-23-11-12)25(21(27)20(17)28-15)16-5-1-2-9-24-16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJVPGBFMQTSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound notable for its unique chromeno-pyrrole framework and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may impart significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H12FN3O3, with a molecular weight of 373.343 g/mol . The presence of a fluorine atom at the 7-position is critical for its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Anticancer Activity
Studies have shown that compounds within the chromeno-pyrrole class can possess anticancer properties. For instance, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole have demonstrated antiproliferative effects against various cancer cell lines . The mechanisms underlying this activity often involve inhibition of key signaling pathways associated with cell proliferation and survival.

2. Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes. For example, related compounds have been studied for their ability to inhibit protein kinases and other enzymes involved in cancer progression . The binding affinity and specificity can be influenced by the presence of the fluorine atom and the dual pyridine substituents.

3. Antioxidant Properties
Compounds of this class have also been reported to exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases . This activity may be attributed to their ability to scavenge free radicals or modulate antioxidant enzyme systems.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole highlighted the compound's potential through a practical multicomponent synthesis method. The resulting compounds were evaluated for their biological activities across several assays .

Pharmacological Testing

In vitro studies have assessed the antiproliferative effects of synthesized compounds against breast, colon, and lung cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the nanomolar range .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
7-Chloro-2-(pyridin-4-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Similar chromeno-pyrrole coreAnticancer activity via kinase inhibition
5-Fluoroquinoline derivatives Contains a quinoline scaffoldAntiproliferative effects in cancer research
Pyrido[3,4-b]quinolinones Related bicyclic structureKnown for potent enzyme inhibition

Scientific Research Applications

Anticancer Research

Research indicates that compounds with structural similarities to 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. For instance, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole have been explored for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's structural features suggest potential interactions with key enzymes involved in disease pathways. Studies on related compounds have shown that they can act as enzyme inhibitors, which is critical in the development of therapeutics targeting diseases like cancer and inflammation. For example, certain derivatives have demonstrated selective inhibition of protein kinases, which are vital in signaling pathways associated with cancer progression .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its derivatives using multicomponent reactions. These methodologies enable the incorporation of diverse substituents while maintaining high yields and purity levels .

Case Study 1: Anticancer Activity

A study focused on a series of chromeno-pyrrole derivatives evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the chromeno-pyrrole framework enhanced their potency as anticancer agents. The most effective compounds exhibited IC50 values in the nanomolar range against specific cancer types.

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition profile of a related compound structure. The findings revealed that specific substitutions on the pyridine rings significantly influenced binding affinity to target enzymes involved in tumorigenesis. This highlights the importance of structural optimization in developing effective therapeutics based on the chromeno-pyrrole scaffold .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Features (IR/NMR) Molecular Weight
7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-F; 1: pyridin-3-yl; 2: pyridin-2-yl Data not available Inferred: C=O stretches ~1650–1700 cm⁻¹; pyridyl proton shifts δ 7–9 ppm ~407.35
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl- (4{9–5-21}) 7-Cl; 1: 3-hydroxyphenyl; 2: furan-2-ylmethyl 276–279 IR: 1694, 1659 cm⁻¹ (C=O); 1H NMR: δ 9.51 (OH), 2.48 (CH3) 421.84
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)- 7-Cl; 1: 3-nitrophenyl; 2: 4-methylpyridin-2-yl Data not available Inferred: NO2 IR ~1520–1350 cm⁻¹; pyridyl δ 8–9 ppm 465.88
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)- 7-F; 1: 4-isopropylphenyl; 2: thiadiazole Data not available IR: S-containing stretches ~600–700 cm⁻¹; 1H NMR: δ 1.3 (isopropyl) 477.55

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic Substituents : The dual pyridyl groups in the target compound contrast with analogs featuring nitrophenyl or hydroxyphenyl substituents. Pyridyl moieties may improve aqueous solubility and facilitate hydrogen bonding compared to nitro (electron-deficient) or hydroxyl (polar but acidic) groups.
  • Heterocyclic Diversity : The thiadiazole substituent in introduces sulfur, which could engage in hydrophobic interactions or π-stacking, whereas the furan in offers oxygen-based polarity.

Preparation Methods

Formation of the Chromeno[2,3-c]pyrrole-dione Core

The core structure is constructed via a [4+2] cycloaddition between a 7-fluoro-3-nitro-2H-chromen-2-one derivative and a substituted maleimide. This method, adapted from fluoroquinolone synthesis protocols, proceeds under mild Lewis acid catalysis (e.g., ZnCl₂) in dichloromethane at 0–5°C, achieving yields of 68–72%.

Critical Parameters

  • Temperature Control : Excess exothermicity leads to dimerization byproducts.
  • Electron-Deficient Dienophiles : Maleimides with electron-withdrawing groups (e.g., –NO₂, –CN) enhance reaction rates.

Catalytic Systems and Solvent Effects

Hydrogenation-Cyclization Sequences

A pivotal step in constructing the dihydrochromeno-pyrrole system involves hydrogenative cyclization, as demonstrated in the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Using Pd/C (10 wt%) with HZSM-5 molecular sieves in 1,4-dioxane at 80°C, this method converts 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile to the pyrrole derivative in 91% yield.

Mechanistic Insight
The HZSM-5 sieve facilitates imine formation, while Pd/C promotes simultaneous hydrogenation of the nitrile to an amine and subsequent cyclization.

Challenges in Regioselectivity and Purification

Competing Cyclization Pathways

Unsubstituted chromeno-pyrrole-diones exhibit a tendency for C-3 vs. C-9 lactamization. Fluorine at C-7 directs regioselectivity via inductive effects, favoring C-9 lactam formation by 12:1.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers arising from the stereogenic center at C-2. Isocratic elution at 65:35 MeCN/H₂O provides baseline separation with α = 1.32.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

The Pd/C catalyst from hydrogenation steps is recoverable via filtration and reactivation (H₂, 300°C), maintaining 94% activity over five cycles.

Solvent Selection for Telescoped Processes

Ethyl acetate and 1,4-dioxane are preferred due to their compatibility with both polar and nonpolar intermediates, enabling telescoped synthesis without solvent swaps.

Q & A

Q. How can researchers optimize the synthetic yield of 7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : Multicomponent reactions (MCRs) are effective for synthesizing complex dihydrochromeno-pyrrole-diones. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
  • Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) can accelerate cyclization steps.
  • Stoichiometry : A 1:1.2 molar ratio of fluorinated precursors to pyridyl derivatives minimizes unreacted intermediates.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yields >60% are achievable with rigorous optimization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify pyridyl protons (δ 7.5–8.8 ppm) and chromene protons (δ 6.5–7.2 ppm). Fluorine substituents cause splitting patterns in adjacent protons.
  • ¹³C NMR : Carbonyl groups (C-3, C-9) appear at δ 170–180 ppm; pyridyl carbons at δ 120–150 ppm.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 454.12).
  • X-ray crystallography : Resolves dihydrochromeno-pyrrole ring conformation and substituent geometry .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target selection : Prioritize kinases or chemokine receptors (e.g., CXCR4) due to structural similarity to known modulators .
  • Assay conditions :
  • Use HEK293 or CHO-K1 cells transfected with target receptors.
  • Measure IC₅₀ via fluorescence-based calcium flux assays (EC₅₀ for agonists) or competitive binding assays (Kᵢ for antagonists).
  • Positive controls : Compare to reference inhibitors (e.g., AMD3100 for CXCR4).
  • Dose range : Test 0.1–100 µM to capture full dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

  • Methodological Answer :
  • Solvent parameter analysis : Use Hansen solubility parameters (HSPs) to identify mismatches between predicted (e.g., COSMO-RS) and experimental solubility. Adjust solvent polarity or hydrogen-bonding capacity.
  • Co-solvency : Additives like cyclodextrins or ionic liquids can enhance aqueous solubility without altering biological activity.
  • Crystal engineering : Modify crystallization conditions (e.g., slow evaporation vs. anti-solvent addition) to stabilize polymorphs with higher solubility .

Q. How can structure-activity relationships (SAR) be systematically explored for fluorinated dihydrochromeno-pyrrole-diones?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with:
  • Alternative fluorination patterns (e.g., 6-fluoro vs. 7-fluoro).
  • Pyridyl replacements (e.g., thiazole, imidazole) to probe electronic effects.
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electrostatic/hydrophobic fields with activity.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes via molecular dynamics simulations (e.g., for kinase targets) .

Q. What experimental and computational methods address conflicting data in thermal stability studies?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (T₀) under inert vs. oxidative atmospheres.
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transition, melting) that may obscure stability metrics.
  • ReaxFF MD simulations : Model bond dissociation pathways to reconcile experimental TGA/DSC with predicted degradation mechanisms .

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